molecular formula C7H7ClFN B1590439 2-Chloro-4-fluoro-3-methylaniline CAS No. 90292-63-0

2-Chloro-4-fluoro-3-methylaniline

Cat. No.: B1590439
CAS No.: 90292-63-0
M. Wt: 159.59 g/mol
InChI Key: XAWVQZWQSQZGOG-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3-methylaniline is an aromatic amine with the molecular formula C7H7ClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine, fluorine, and methyl groups

Scientific Research Applications

2-Chloro-4-fluoro-3-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-3-methylaniline is not specified in the search results. In general, the mechanism of action of a chemical refers to its specific biochemical interaction through which it produces its effect .

Safety and Hazards

2-Chloro-4-fluoro-3-methylaniline is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled. It may also cause an allergic skin reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-3-methylaniline can be achieved through several methods. One common approach involves the diazotization of 5-chloro-2-methylaniline followed by fluorination. The process typically includes the following steps:

    Salification: Anhydrous hydrofluoric acid is mixed with 5-chloro-2-methylaniline at a mole ratio of (2-5):1. The mixture is allowed to react for 1-3 hours at 5-7°C.

    Diazotization: Sodium nitrite is added dropwise to the mixture, and the reaction is maintained at -3 to 0°C for 1-3 hours.

    Thermolysis: The mixture is heated to 0-40°C to decompose and form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-3-methylaniline undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in nitration, sulfonation, and halogenation reactions.

    Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Nitration: Typically involves concentrated nitric acid and sulfuric acid.

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like FeCl3.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while halogenation can introduce additional halogen atoms to the benzene ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-fluoro-3-methylaniline is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of substituents can influence the compound’s electronic distribution and steric effects, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

2-chloro-4-fluoro-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWVQZWQSQZGOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00532073
Record name 2-Chloro-4-fluoro-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00532073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90292-63-0
Record name 2-Chloro-4-fluoro-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00532073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2-chloro-6-fluoro-3-nitrotoluene (140 g), isopropanol (560 ml) and water (147 ml), hydrogen reduced iron (172.2 g) was added hydrochloric acid (43 drops) and with vigorous stirring the whole heated to reflux temperature (82° C.) for 4 hours. The cooled mixture was then filtered and the filtrate evaporated under reduced pressure giving an oil which on distillation gave 2-chloro-4-fluoro-3-methylaniline (72 g).
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
560 mL
Type
reactant
Reaction Step One
[Compound]
Name
hydrogen reduced iron
Quantity
172.2 g
Type
reactant
Reaction Step One
Name
Quantity
147 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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